PAF Synthesis Inhibition: AF2 Retains Activity in Neutrophils While AF1 Is Inactivated
In a direct head-to-head study, Antiflammin 2 (HDMNKVLDL) inhibited PAF synthesis induced by TNF or phagocytosis in both rat macrophages and human neutrophils with an IC50 of 100 nM. By contrast, Antiflammin 1 (MQMKKVLDS) was less inhibitory than AF2 in macrophages and completely lost inhibitory activity in neutrophils after a 5-minute preincubation, a finding attributed to inactivation by neutrophil secretory products, likely oxidizing agents [1]. PAF synthesis inhibition by AF2 occurs without an appreciable lag and is reversible upon washing, indicating that continuous peptide presence is required for sustained inhibition [1].
| Evidence Dimension | PAF synthesis inhibition potency and cell-type specificity |
|---|---|
| Target Compound Data | AF2 IC50 = 100 nM; active in both rat macrophages and human neutrophils; inhibition observed without appreciable lag |
| Comparator Or Baseline | AF1: less inhibitory than AF2 in macrophages; not inhibitory in neutrophils after 5-min preincubation |
| Quantified Difference | Qualitative categorical difference: AF2 active vs. AF1 inactive in neutrophils; AF2 IC50 100 nM vs. AF1 no quantifiable IC50 in neutrophils |
| Conditions | TNF- or phagocytosis-induced PAF synthesis in rat peritoneal macrophages and human polymorphonuclear neutrophils; preincubation 5 min before stimulation |
Why This Matters
For any study involving neutrophil-driven inflammation, AF1 is an ineffective substitute for AF2 due to neutrophil-mediated inactivation of AF1; procurement of AF2 is mandatory for experimental reproducibility in neutrophil-based assays.
- [1] Camussi G, Tetta C, Bussolino F, Baglioni C. Antiinflammatory peptides (antiflammins) inhibit synthesis of platelet-activating factor, neutrophil aggregation and chemotaxis, and intradermal inflammatory reactions. J Exp Med. 1990 Mar 1;171(3):913-27. doi:10.1084/jem.171.3.913 View Source
